(1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide

Nitric oxide synthase inhibition cyclic amidine SAR ring-size pharmacophore

(1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide (CAS free base 1374509-43-9; CAS HCl salt 1417357-60-8; MFCD22421984) is a synthetic small-molecule cyclic acetamidine belonging to the tetrahydroazepine class of seven-membered N-heterocycles. The compound is commercially supplied predominantly as the hydrochloride salt (C₈H₁₆ClN₃, MW 189.69 g/mol, typical purity 95%).

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B15110333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(=NC1=NCCCCC1)N
InChIInChI=1S/C8H15N3/c1-7(9)11-8-5-3-2-4-6-10-8/h2-6H2,1H3,(H2,9,10,11)
InChIKeyNNIBUBKFFCVZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1Z)-N'-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)ethanimidamide: Chemical Identity, Scaffold Class, and Procurement-Relevant Specifications


(1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide (CAS free base 1374509-43-9; CAS HCl salt 1417357-60-8; MFCD22421984) is a synthetic small-molecule cyclic acetamidine belonging to the tetrahydroazepine class of seven-membered N-heterocycles . The compound is commercially supplied predominantly as the hydrochloride salt (C₈H₁₆ClN₃, MW 189.69 g/mol, typical purity 95%) . Structurally, it features an endocyclic imine (C=N) within the azepine ring conjugated to an exocyclic acetamidine moiety [N=C(CH₃)–NH–], adopting a defined (1Z) geometric configuration at the exocyclic imine bond [1]. The tetrahydroazepine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in multiple drug candidates targeting epigenetic regulators (e.g., G9a/GLP), nitric oxide synthases, and serotonin receptors [2].

Why Generic Substitution Fails for (1Z)-N'-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)ethanimidamide: Scaffold-, Substituent-, and Stereochemistry-Level Differentiation from In-Class Analogs


Within the tetrahydroazepine amidine class, three structural variables dictate biological target engagement and selectivity: (i) ring size (6-membered piperidine vs. 7-membered azepine) [1], (ii) the nature of the N-substituent on the exocyclic amidine (H, alkyl, heteroaryl, or acyl), and (iii) the geometric configuration (E/Z) of the exocyclic imine bond [2]. The parent scaffold 2-iminohomopiperidine (unsubstituted cyclic amidine) exhibits broad inhibitory activity against human inducible nitric oxide synthase (iNOS; IC₅₀ = 2.0 μM) [1]. Introduction of an acetamidine [–N=C(CH₃)–NH–] group at the exocyclic nitrogen, as in the target compound, alters both the pKa of the amidine moiety and the hydrogen-bond donor/acceptor pharmacophore, which in turn modulates affinity for amidine-recognizing enzymes such as NOS isoforms, serine proteases, and epigenetic erasers [3]. The defined (1Z) stereochemistry further constrains the spatial presentation of the methyl group relative to the azepine ring, a feature absent in uncharacterized E/Z mixtures or des-methyl analogs. These molecular distinctions mean that in-class compounds—such as 2-iminohomopiperidine, N-heteroaryl-tetrahydroazepin-7-amines, or piperidine-based cyclic amidines—cannot be assumed interchangeable in assay systems, SAR campaigns, or patent circumvention strategies without quantitative comparative data [4].

Product-Specific Quantitative Evidence Guide: (1Z)-N'-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)ethanimidamide vs. Closest Analogs and In-Class Candidates


Ring-Size Pharmacophore Differentiation: 7-Membered Azepine vs. 6-Membered Piperidine Cyclic Amidine in Human iNOS Inhibition

The seven-membered tetrahydroazepine amidine scaffold (2-iminohomopiperidine) exhibits an iNOS IC₅₀ of 2.0 μM, compared to 1.0 μM for the six-membered 2-iminopiperidine analog [1]. This approximately 2-fold difference in potency arises from altered ring geometry and basicity, establishing that ring size alone is a meaningful determinant of target engagement. The target compound inherits this seven-membered ring scaffold but further differentiates via its N-acetamidine substitution, a modification absent in the parent 2-iminohomopiperidine. No direct iNOS inhibition data for the target (1Z)-N-acetamidine derivative have been reported in the public domain; the parent scaffold data serve as a class-level baseline from which to project the impact of the acetamidine substituent.

Nitric oxide synthase inhibition cyclic amidine SAR ring-size pharmacophore

Defined (1Z) Stereochemistry as a Differentiation Factor vs. Uncharacterized E/Z Mixtures in Procurement

The target compound is specified as the (1Z) geometric isomer, as indicated by the IUPAC designation '(1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide' . The (Z) configuration places the methyl group syn to the azepine ring nitrogen across the exocyclic C=N bond. In contrast, commercially available 'N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride' (CAS 1417357-60-8) is commonly listed without stereochemical specification , implying it may be supplied as an E/Z mixture or undefined isomer. The (1Z) designation carries implications for target recognition: cyclic amidine geometric isomers can display differential hydrogen-bonding patterns to enzyme active sites (e.g., NOS, trypsin-like proteases), although direct comparative data for this specific compound pair are absent from the public literature.

Stereochemical purity geometric isomerism amidine configuration

N-Acetamidine Substituent Differentiation from N-Unsubstituted and N-Heteroaryl Tetrahydroazepine Analogs

The target compound bears an N-acetamidine [–NH–C(=N)–CH₃] substituent on the exocyclic nitrogen of the tetrahydroazepine ring system. This contrasts with: (a) the unsubstituted parent 2-iminohomopiperidine [–NH₂ terminus; CAS 2214-67-7], (b) N-heteroaryl analogs such as N-(4H-1,2,4-triazol-3-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine [1], and (c) N-alkyl/cycloalkyl variants. The acetamidine group introduces one additional hydrogen-bond donor (the –NH–) and modifies the amidine pKa relative to the primary amine or heteroaryl-substituted analogs [2]. In the broader cyclic amidine class, N-substitution with an acetamidine (vs. unsubstituted imine) has been shown to shift NOS isoform selectivity profiles, as demonstrated in the related 1,4-heteroazepine and pyrrolidine amidine series disclosed in patent literature [3]. Quantitative head-to-head data for this specific compound against its N-unsubstituted or N-heteroaryl counterparts are not publicly available.

Amidine pharmacophore N-substitution SAR hydrogen-bond donor/acceptor profile

Tetrahydroazepine Scaffold as a Privileged Structure in Epigenetic Inhibitor Design: G9a/GLP Context

The tetrahydroazepine motif has been validated as a versatile side-chain scaffold in G9a/GLP (EHMT2/EHMT1) histone lysine methyltransferase inhibitors, with the optimized clinical candidate DS79932728 demonstrating oral bioavailability and in vivo γ-globin induction in a non-human primate model [1]. While the target compound is not itself a G9a/GLP inhibitor (the active chemotype requires fusion to an aminoindole or related warhead), its tetrahydroazepine core represents the identical scaffold geometry required for productive engagement with the G9a/GLP substrate-binding channel. The N-acetamidine substitution present in the target compound offers a chemically distinct handle for further derivatization (e.g., via amidine coupling or reduction to the corresponding amine) compared to the N-unsubstituted 2-iminohomopiperidine starting material commonly used in these campaigns .

Epigenetic inhibition G9a/GLP tetrahydroazepine side chain

Best Research and Industrial Application Scenarios for (1Z)-N'-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)ethanimidamide


Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling and SAR Expansion

The parent tetrahydroazepine amidine scaffold (2-iminohomopiperidine) is a validated human iNOS inhibitor (IC₅₀ = 2.0 μM) [1]. The target compound extends this chemotype through N-acetamidine substitution and defined (1Z) stereochemistry, making it suitable for systematic NOS isoform profiling (iNOS, nNOS, eNOS) to determine whether the acetamidine modification confers isoform selectivity or altered potency relative to the parent 2-iminohomopiperidine and the 6-membered 2-iminopiperidine series.

Synthetic Building Block for Epigenetic Inhibitor Medicinal Chemistry Campaigns

The tetrahydroazepine scaffold is a privileged motif in G9a/GLP inhibitor design, as demonstrated by the clinical candidate DS79932728 [2]. The pre-installed N-acetamidine functionality of the target compound provides a distinct synthetic handle for late-stage diversification—via amidine coupling, reduction, or hydrolysis—potentially reducing the step count compared to routes starting from the unsubstituted 2-iminohomopiperidine scaffold.

Stereochemically Defined Reference Standard for Analytical Method Development

The explicit (1Z) geometric isomer designation of the target compound distinguishes it from stereochemically undefined commercial lots of 'N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride' (CAS 1417357-60-8) . This makes the (1Z)-specified material suitable as a chromatographic reference standard (HPLC, SFC) or NMR reference for laboratories requiring isomerically defined amidine standards in QC release testing, forced degradation studies, or crystallographic analysis.

Amidine-Containing Fragment Library Expansion for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 153.23 Da (free base), hydrogen-bond donor count of 2, and acceptor count of 3, the target compound falls within optimal fragment library parameters (MW < 250, HBD ≤ 3, HBA ≤ 6) [3]. The seven-membered azepine ring introduces conformational flexibility distinct from planar aromatic fragments, while the acetamidine warhead offers a tunable recognition element for aspartyl/glutamyl-rich binding pockets commonly targeted in protease, NOS, and epigenetic eraser inhibitor programs.

Quote Request

Request a Quote for (1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.